molecular formula C8H7F4NO B13697084 O-(2-fluoro-6-(trifluoromethyl)benzyl)hydroxylamine

O-(2-fluoro-6-(trifluoromethyl)benzyl)hydroxylamine

Cat. No.: B13697084
M. Wt: 209.14 g/mol
InChI Key: QEDDTUSZGMVRKZ-UHFFFAOYSA-N
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Description

O-(2-fluoro-6-(trifluoromethyl)benzyl)hydroxylamine: is a chemical compound characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-fluoro-6-(trifluoromethyl)benzyl)hydroxylamine typically involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with hydroxylamine. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: O-(2-fluoro-6-(trifluoromethyl)benzyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The benzyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: O-(2-fluoro-6-(trifluoromethyl)benzyl)hydroxylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of O-(2-fluoro-6-(trifluoromethyl)benzyl)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine and trifluoromethyl groups enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 2-Fluoro-6-(trifluoromethyl)aniline

Comparison: Compared to these similar compounds, O-(2-fluoro-6-(trifluoromethyl)benzyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and biological activity. The hydroxylamine group allows for specific interactions with biological targets, making it a valuable tool in medicinal chemistry and biochemical research .

Properties

Molecular Formula

C8H7F4NO

Molecular Weight

209.14 g/mol

IUPAC Name

O-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]hydroxylamine

InChI

InChI=1S/C8H7F4NO/c9-7-3-1-2-6(8(10,11)12)5(7)4-14-13/h1-3H,4,13H2

InChI Key

QEDDTUSZGMVRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CON)C(F)(F)F

Origin of Product

United States

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